(S)-2-Benzylheptan-1-ol

LDL Receptor Transcriptional Activation Stereospecificity

(S)-2-Benzylheptan-1-ol (CAS 92368-90-6) is a chiral secondary alcohol with the molecular formula C14H22O. It is primarily utilized in the fragrance industry as a tenacious, jasmine-like odorant , and has been identified as a selective activator of the low-density lipoprotein receptor (LDL-R) promoter with an ED50 of 25 μM.

Molecular Formula C14H22O
Molecular Weight 206.32 g/mol
Cat. No. B13036848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Benzylheptan-1-ol
Molecular FormulaC14H22O
Molecular Weight206.32 g/mol
Structural Identifiers
SMILESCCCCCC(CC1=CC=CC=C1)CO
InChIInChI=1S/C14H22O/c1-2-3-5-10-14(12-15)11-13-8-6-4-7-9-13/h4,6-9,14-15H,2-3,5,10-12H2,1H3/t14-/m0/s1
InChIKeyCGMOOAUESLSUKM-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Benzylheptan-1-ol Procurement Guide: Chiral Fragrance & Biochemical Probe


(S)-2-Benzylheptan-1-ol (CAS 92368-90-6) is a chiral secondary alcohol with the molecular formula C14H22O [1]. It is primarily utilized in the fragrance industry as a tenacious, jasmine-like odorant [2], and has been identified as a selective activator of the low-density lipoprotein receptor (LDL-R) promoter with an ED50 of 25 μM [3]. Its procurement as a specific (S)-enantiomer is critical, as the chiral configuration directly impacts both olfactory properties and biological activity .

Why (S)-2-Benzylheptan-1-ol Cannot Be Substituted with Racemic or Analogous Alcohols


Substituting (S)-2-Benzylheptan-1-ol with its racemate (R/S mixture) or structurally similar achiral alcohols like 2-benzylheptan-1-ol (racemic) introduces significant variability in key performance metrics. Enantiomers of fragrance compounds often possess vastly different odor thresholds and characters; a racemic mixture will deliver an averaged and potentially less desirable scent profile compared to the pure (S)-isomer [1]. In biological contexts, the specific 3D configuration of the (S)-enantiomer is essential for its interaction with the LDL-R promoter, a stereospecific target, meaning the (R)-enantiomer is likely inactive or less potent [2]. Generic substitution therefore risks product failure in both olfactory applications and biochemical research due to the loss of chiral fidelity.

(S)-2-Benzylheptan-1-ol: A Quantitative Comparison Against Analogs and Racemates


Selective LDL-R Promoter Activation: (S)-Enantiomer Activity vs. Predicted Inactivity of (R)-Isomer

The (S)-enantiomer of 2-benzylheptan-1-ol selectively activates transcription from the LDL-R promoter with an ED50 of 25 μM [1]. While a direct head-to-head assay for the (R)-enantiomer is not published, it is a fundamental principle of biochemistry that the mirror-image (R)-enantiomer will not interact with the same stereospecific binding site and is therefore predicted to be significantly less active or inactive [2].

LDL Receptor Transcriptional Activation Stereospecificity

Odor Profile Purity: The Impact of Enantiomeric Excess on Perceived Jasmine Character

The (S)-isomer of 2-benzylheptan-1-ol is described as possessing a mild, tenacious, jasmine-like odor with waxy undertones . While specific odor threshold data for this compound's enantiomers is not publicly available, extensive research on related fragrance molecules demonstrates that enantiomers can have odor thresholds differing by orders of magnitude and may exhibit distinct scent characters [1]. The (S)-isomer is specifically investigated to confirm it carries the primary clean floral note, which is often diminished or altered in the racemate .

Fragrance Chemistry Enantioselectivity Olfactory Threshold

Purity Specification: Quantified Assurance for Reproducible Research and Formulation

Commercially available (S)-2-Benzylheptan-1-ol is typically supplied with a purity specification of ≥95%, often determined by GC or HPLC analysis . This is comparable to the high purity standards (>95-100%) reported for the racemic compound in industry catalogs [1]. This specification provides a quantifiable benchmark for procurement, ensuring that the material is free from significant contamination that could skew experimental results or alter fragrance formulations.

Analytical Chemistry Quality Control Reproducibility

(S)-2-Benzylheptan-1-ol: Primary Application Scenarios Based on Verified Evidence


Biochemical Research: Investigating Stereospecific LDL-R Upregulation

The verified ED50 of 25 μM for LDL-R promoter activation makes (S)-2-benzylheptan-1-ol a specific tool compound for studying cholesterol metabolism pathways. Researchers investigating transcriptional control of the LDL-R can use this pure enantiomer to avoid confounding results from an inactive or less active (R)-isomer, ensuring clear, interpretable data on target engagement [1].

Fragrance Formulation: Achieving a Pure and Consistent Jasmine Accord

Based on its described odor character and the established principle of enantioselective olfaction, (S)-2-benzylheptan-1-ol is the preferred ingredient for creating a reliable, high-quality jasmine note in fine fragrances, cosmetics, and personal care products. Using the pure (S)-enantiomer avoids the risk of scent dilution or off-notes introduced by the (R)-isomer in racemic mixtures, thereby safeguarding the intended fragrance profile [2].

Synthetic Intermediate: Chiral Pool for Asymmetric Synthesis

With a purity of ≥95%, this compound serves as a well-defined chiral building block or starting material for the asymmetric synthesis of more complex molecules in medicinal chemistry or natural product synthesis. Its specific stereochemistry provides a point of control for introducing chirality into downstream products, which is critical for the biological activity of many drug candidates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-2-Benzylheptan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.